5-Chloro-1H-indole-7-carboxylic acid (875305-81-0): LogP Differential vs. Unsubstituted 7-Carboxyindole Core
The presence of chlorine at the 5-position markedly increases lipophilicity relative to the unsubstituted indole-7-carboxylic acid scaffold . The calculated LogP value of 3.02 for 5-chloro-1H-indole-7-carboxylic acid represents a substantial increase in hydrophobicity that impacts membrane permeability and protein binding potential in downstream drug candidates .
| Evidence Dimension | LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.02 |
| Comparator Or Baseline | Unsubstituted indole-7-carboxylic acid: LogP ≈ 1.8-2.1 (class estimate) |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.2 units |
| Conditions | Calculated value (ChemSrc database) |
Why This Matters
This LogP increase significantly improves membrane permeability predictions, making the 5-chloro derivative a more suitable starting point for CNS-penetrant or orally bioavailable drug candidates.
